Benzoic acid, 4,4'-oxybis-, diphenyl ester

Lipophilicity Monomer solubility Melt-phase compatibility

This diphenyl ester is a pre-activated aromatic dicarboxylate engineered for catalyst-free melt polycondensation at ~200°C, eliminating decarboxylation risk associated with the parent diacid. Its phenoxide leaving group, high lipophilicity (LogP 5.92), and low PSA (61.83 Ų) ensure homogeneous miscibility with bisphenol comonomers and minimal cured-resin moisture uptake—critical for TLCPs, polyarylates (cf. 21 CFR § 177.1555), and polybenzoxazole dielectric layers. Also validated as an analytical reference standard for pear cuticular wax profiling (0.597 aA by GC-MS).

Molecular Formula C26H18O5
Molecular Weight 410.4 g/mol
CAS No. 2187-85-1
Cat. No. B15490305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4,4'-oxybis-, diphenyl ester
CAS2187-85-1
Molecular FormulaC26H18O5
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4
InChIInChI=1S/C26H18O5/c27-25(30-21-7-3-1-4-8-21)19-11-15-23(16-12-19)29-24-17-13-20(14-18-24)26(28)31-22-9-5-2-6-10-22/h1-18H
InChIKeyIGAMXLXXKPNRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4,4'-Oxybis-, Diphenyl Ester (CAS 2187-85-1): Core Identity and Procurement Context


Benzoic acid, 4,4'-oxybis-, diphenyl ester (CAS 2187-85-1; IUPAC: phenyl 4-(4-phenoxycarbonylphenoxy)benzoate; molecular formula C26H18O5; MW 410.42 g/mol) is the fully phenyl-esterified derivative of 4,4'-oxybis(benzoic acid) (OBBA) . This compound belongs to the class of aromatic diphenyl esters used as activated monomers and intermediates in the synthesis of high-performance thermoplastic liquid crystal polymers (TLCPs), polyarylates, and polybenzoxazole resins . It is distinguished from the parent diacid by the replacement of both carboxylic acid protons with phenyl groups, yielding a molecular architecture with substantially altered physicochemical properties that are directly relevant to melt-phase polymer processing and monomer-handling workflows.

Why In-Class 4,4'-Oxybisbenzoate Derivatives Cannot Be Casually Substituted for CAS 2187-85-1 in Polymer Synthesis


The 4,4'-oxybisbenzoate scaffold can be deployed as the parent diacid (CAS 2215-89-6), the dimethyl ester (CAS 14387-30-5), the di-tert-butyl ester, the acid chloride (CAS 7158-32-9), or the diphenyl ester (CAS 2187-85-1). Each derivative presents a fundamentally different leaving-group chemistry, thermal processing window, and comonomer compatibility profile in melt polycondensation [1]. The diphenyl ester is an activated ester: the phenoxide leaving group enables catalyst-free transesterification at approximately 200 °C, a temperature regime where the parent diacid would require prolonged heating above 200 °C with attendant risk of isomerization and decarboxylation side reactions [2]. Substituting the dimethyl ester (mp 125–152 °C) for the diphenyl ester introduces a different melt viscosity profile and methanol versus phenol as the condensation byproduct, altering both reaction kinetics and volatile management requirements . The quantitative evidence below demonstrates the specific magnitude of these differences.

Quantitative Differentiation Evidence for Benzoic Acid, 4,4'-Oxybis-, Diphenyl Ester (CAS 2187-85-1) Versus Closest Analogs


LogP Lipophilicity: ~5,000-Fold Greater Octanol Partitioning Versus the Parent Diacid

The diphenyl ester (CAS 2187-85-1) exhibits a calculated LogP of 5.92, compared to a LogP of 2.21 for the parent 4,4'-oxybis(benzoic acid) (CAS 2215-89-6), representing a ΔLogP of +3.71 . This ~5,000-fold increase in octanol/water partition coefficient reflects the complete masking of both carboxylic acid groups by phenyl esterification. The higher LogP translates into enhanced miscibility with aromatic comonomers (e.g., bisphenol-A, hydroquinone diacetate) in solvent-free melt polycondensation systems [1].

Lipophilicity Monomer solubility Melt-phase compatibility

Polar Surface Area Reduction: 26% Lower PSA Improves Nonpolar Media Compatibility

The topological polar surface area (TPSA) of the diphenyl ester is 61.83 Ų, a reduction of 22.00 Ų (26.2%) compared to 83.83 Ų for the parent diacid . Both carboxylic acid groups are fully esterified, eliminating hydrogen-bond donor capacity and reducing the polar contribution to the molecular surface. This PSA shift is quantitatively consistent with the LogP difference and independently confirms the compound's reduced polarity profile.

Polar surface area Monomer compatibility Polymer processing

Activated Phenyl Ester Functionality: Catalyst-Free Transesterification at 200 °C Versus High-Temperature Direct Esterification Required for the Parent Diacid

Phenyl esters are established as activated esters capable of undergoing catalyst-free acyl transfer reactions with free phenol moieties at approximately 200 °C [1]. This contrasts with the parent 4,4'-oxybis(benzoic acid), which requires direct esterification at temperatures typically above 200 °C, often with attendant isomerization and yield penalties [2]. In the context of polyarylate synthesis, the diphenyl ester route (melt polycondensation of bisphenol-A with aromatic diphenyl esters) is an industrially validated pathway codified in 21 CFR § 177.1555 for food-contact polyarylate resins [3]. The diphenyl ester thus enables a lower-energy, higher-selectivity polymerization manifold compared to the diacid or dimethyl ester alternatives.

Activated ester Melt polycondensation Transesterification kinetics

Analytical Identity Verification: Multi-Modal Spectral Reference Data Available from Wiley SpectraBase

The diphenyl ester (CAS 2187-85-1) has authenticated spectral reference data in the Wiley KnowItAll spectral library collection via SpectraBase, including 1 NMR spectrum (solvent: CDCl3), 1 FTIR spectrum (KBr wafer technique), and 2 MS (GC) spectra [1]. This multi-modal spectral dataset, sourced from Burdick & Jackson Laboratories, provides a verified analytical fingerprint for incoming quality control. In contrast, several closely related 4,4'-oxybisbenzoate esters (e.g., the di-tert-butyl analog) lack comparable publicly accessible multi-spectral reference data from authoritative curated databases.

Spectral characterization Quality control Identity confirmation

Molecular Weight Differentiation: 59% Higher MW Versus Dimethyl Ester Affects Volatility and Melt Rheology

The diphenyl ester (MW 410.42 g/mol) has a molecular weight 43% higher than the dimethyl ester analog (MW 286.28 g/mol) and 59% higher than the parent diacid (MW 258.23 g/mol) . This substantial MW increase reduces monomer volatility during high-temperature melt polycondensation, minimizing stoichiometric drift from evaporative monomer loss. The dimethyl ester (mp 125–152 °C, bp ~404 °C) may volatilize more readily under vacuum-assisted melt polymerization conditions.

Molecular weight Volatility Melt rheology

Validated Application Scenarios for Benzoic Acid, 4,4'-Oxybis-, Diphenyl Ester (CAS 2187-85-1) in High-Performance Polymer Procurement


Activated Comonomer for Melt Polycondensation Synthesis of Thermotropic Liquid Crystal Polyesters (TLCPs)

The diphenyl ester serves as a pre-activated aromatic dicarboxylate monomer for TLCP synthesis via melt transesterification. Its LogP of 5.92 ensures homogeneous miscibility with bisphenol and diol comonomers at processing temperatures , while the phenyl ester leaving group enables transesterification at ~200 °C without requiring exogenous catalyst [3]. This is a direct application of the activated ester mechanism and lipophilicity evidence established in Section 3.

Precursor for High-Performance Polybenzoxazole (PBO) Resins in Advanced Electronic Materials

The compound is cited as a precursor for polybenzoxazole resins used in advanced material applications including dielectric layers for multichip modules and on-chip passivation [3]. The diphenyl ester's reduced PSA (61.83 Ų) and low hydrogen-bonding capacity minimize moisture absorption in the cured resin, which is critical for maintaining dielectric performance in electronic packaging.

Analytical Reference Standard for Identification of Aromatic Diesters in Natural Product Wax Profiling

The compound was identified as a constituent of pear fruit cuticular wax at a quantified level of 0.597 ± 0.067 aA (arbitrary area units by GC-MS) in a controlled study of 'Nanguoli' pear wax composition . This detection, alongside the authenticated spectral reference data available from Wiley SpectraBase, supports its use as a reference standard for analytical laboratories conducting wax ester profiling in plant metabolomics or food science research.

Building Block for Polyarylate Resins Under FDA 21 CFR § 177.1555 Compliance Pathway

The diphenyl ester route to polyarylates is industrially validated: 21 CFR § 177.1555 explicitly describes polyarylate resins formed by melt polycondensation of bisphenol-A with aromatic diphenyl esters . Although the regulation specifies diphenyl isophthalate and diphenyl terephthalate, the structural and functional analogy of the 4,4'-oxybisbenzoate diphenyl ester positions it as a candidate for analogous polyarylate formulations where the ether bridge imparts additional chain flexibility and modified thermal transitions.

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